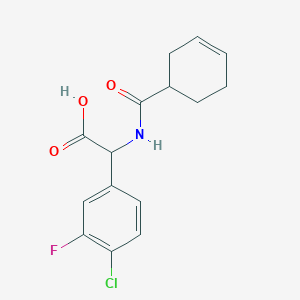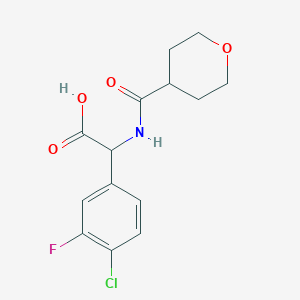![molecular formula C18H25NO6 B6664016 2-[2-Ethoxy-4-[methyl(oxan-2-ylmethyl)carbamoyl]phenoxy]acetic acid](/img/structure/B6664016.png)
2-[2-Ethoxy-4-[methyl(oxan-2-ylmethyl)carbamoyl]phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Ethoxy-4-[methyl(oxan-2-ylmethyl)carbamoyl]phenoxy]acetic acid is a complex organic compound with potential applications in various scientific fields. Its intricate structure includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Ethoxy-4-[methyl(oxan-2-ylmethyl)carbamoyl]phenoxy]acetic acid typically involves multi-step organic reactions. One common approach is to start with a phenol derivative, which undergoes a series of reactions including etherification, carbamoylation, and esterification. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to less oxidized forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, which can be further modified for specific applications.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme-substrate interactions or as a probe to investigate cellular processes. Its structural complexity allows it to interact with various biological targets.
Medicine
In the medical field, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound in drug discovery, particularly for diseases where its unique structure provides a therapeutic advantage.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism by which 2-[2-Ethoxy-4-[methyl(oxan-2-ylmethyl)carbamoyl]phenoxy]acetic acid exerts its effects depends on its specific application. For example, in a biological context, it may bind to specific receptors or enzymes, altering their activity. The molecular targets and pathways involved would be determined by the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-[2-Ethoxy-4-(methylcarbamoyl)phenoxy]acetic acid: : Similar structure but lacks the oxan-2-ylmethyl group.
2-[2-Ethoxy-4-(ethoxycarbonyl)phenoxy]acetic acid: : Similar structure but with a different carbamoyl group.
Uniqueness
The presence of the oxan-2-ylmethyl group in 2-[2-Ethoxy-4-[methyl(oxan-2-ylmethyl)carbamoyl]phenoxy]acetic acid makes it unique compared to similar compounds. This group can influence the compound's reactivity and biological activity, providing distinct advantages in certain applications.
Properties
IUPAC Name |
2-[2-ethoxy-4-[methyl(oxan-2-ylmethyl)carbamoyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-3-23-16-10-13(7-8-15(16)25-12-17(20)21)18(22)19(2)11-14-6-4-5-9-24-14/h7-8,10,14H,3-6,9,11-12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIWAQOJCZNHCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)N(C)CC2CCCCO2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-Chloro-3-fluorophenyl)-2-[[2-(oxolan-2-yl)acetyl]amino]acetic acid](/img/structure/B6663950.png)
![2-Ethyl-2-[[(5-phenyl-1,2-oxazole-3-carbonyl)amino]methyl]butanoic acid](/img/structure/B6663958.png)
![2-(4-Chloro-3-fluorophenyl)-2-[(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]acetic acid](/img/structure/B6663966.png)
![2-(4-Chloro-3-fluorophenyl)-2-[[1-(dimethylcarbamoyl)piperidine-4-carbonyl]amino]acetic acid](/img/structure/B6663973.png)


![6-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B6663990.png)
![4-[(1-Ethylsulfonylpiperidin-4-yl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B6663997.png)
![2-[2-[(4-Phenylcyclohexyl)carbamoyl]phenyl]sulfanylpropanoic acid](/img/structure/B6664003.png)
![3-[1-[4-[2,2-Difluoroethyl(methyl)carbamoyl]phenyl]-3,5-dimethylpyrazol-4-yl]propanoic acid](/img/structure/B6664010.png)
![6-[[2-(4-Methoxyphenyl)-2-methylpropyl]carbamoyl]pyridine-2-carboxylic acid](/img/structure/B6664023.png)
![4-[(1-Methylsulfonylpiperidin-4-yl)methylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B6664025.png)
![4-[3-[(1-Methylsulfonylpiperidin-4-yl)methylamino]-3-oxopropyl]benzoic acid](/img/structure/B6664037.png)
![4-[[2-(4-Methoxyphenyl)-2-methylpropyl]carbamoyl]benzoic acid](/img/structure/B6664043.png)
